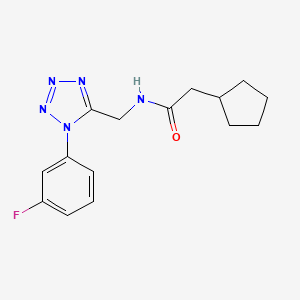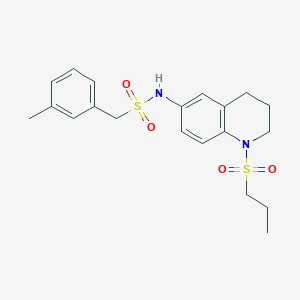
2-cyclopentyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-cyclopentyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide" is a novel organic compound Its complex structure combines a cyclopentane ring, a fluorophenyl group, and a tetrazole moiety, linked via an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the formation of the 1-(3-fluorophenyl)-1H-tetrazole precursor. This can be achieved through a cyclization reaction of 3-fluorobenzylamine with sodium azide under acidic conditions.
Intermediate Coupling: : Next, the 1-(3-fluorophenyl)-1H-tetrazole undergoes a coupling reaction with cyclopentylacetic acid chloride. This reaction is usually conducted in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Scale-Up: : In industrial settings, the preparation of such compounds might involve continuous flow reactions to enhance yield and efficiency. Utilizing automated reactors with precise temperature and pressure control ensures the consistent quality of the product.
Purification: : The final product is typically purified using crystallization or chromatographic techniques to remove any impurities or byproducts from the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation or reduction reactions, particularly at the cyclopentyl ring or the fluorophenyl group.
Substitution: : Possible substitution reactions can occur at the fluorophenyl group or the tetrazole moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used to oxidize parts of the molecule.
Reduction: : Hydrogenation reactions using palladium on carbon as a catalyst might reduce certain double bonds or functional groups.
Substitution: : Halogenation agents like N-bromosuccinimide (NBS) or diazonium salts for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Introduction of hydroxyl groups or carbonyl groups at various positions.
Reduction: : Removal of unsaturations or reduction of nitro groups to amines.
Substitution: : New derivatives with different functional groups enhancing or altering the compound's properties.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : The compound can be used as an intermediate in the synthesis of more complex molecules, aiding the development of novel materials or pharmaceuticals.
Biology
Molecular Probes: : It may serve as a molecular probe in studying specific biological pathways due to its unique chemical structure.
Medicine
Pharmaceutical Research: : Its structure suggests potential as a lead compound in drug discovery, particularly in targeting diseases where the tetrazole moiety plays a crucial role.
Industry
Material Science: : The compound could be used in creating new materials with specific desired properties, leveraging its diverse functional groups.
Mécanisme D'action
Molecular Targets and Pathways
The compound may interact with biological targets, such as enzymes or receptors, through its various functional groups. The fluorophenyl group, for instance, might enhance its binding affinity or selectivity towards certain targets.
The tetrazole moiety often mimics carboxyl groups in biological systems, which could play a role in its mechanism of action, influencing the pathways it affects.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to other compounds with similar structures, this compound's uniqueness lies in its combination of a cyclopentyl ring and a tetrazole moiety, providing a distinct set of chemical properties and potential biological activities.
List of Similar Compounds
Cyclopentylamines
Fluorophenyl derivatives
Tetrazole-containing compounds
Amide-linked organic molecules
Propriétés
IUPAC Name |
2-cyclopentyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-12-6-3-7-13(9-12)21-14(18-19-20-21)10-17-15(22)8-11-4-1-2-5-11/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWPGXGJYLHNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)
![[2-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2960769.png)
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)
![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)
![6-chloro-N-[(4-fluorophenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2960777.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2960779.png)
![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)
![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)
![2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2960785.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2960787.png)
![1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one](/img/structure/B2960788.png)
![N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2960789.png)

